AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2
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Overview
Description
The compound AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 is a peptide with the molecular formula C88H139N25O26 and a molecular weight of 1963.2 g/mol . . It is a segment of the calcitonin gene-related peptide (CGRP), which plays a significant role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like or .
Deprotection: Temporary protecting groups, such as , are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin using (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to streamline the coupling and deprotection steps.
Purification: High-performance liquid chromatography (HPLC) is employed to purify the peptide.
Lyophilization: The purified peptide is lyophilized to obtain it in a stable, dry form.
Chemical Reactions Analysis
Types of Reactions
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling agents like HBTU.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Scientific Research Applications
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2: has several applications in scientific research:
Biological Studies: Used to study the role of CGRP in vasodilation and pain transmission.
Medical Research: Investigated for its potential in treating migraines and cardiovascular diseases.
Pharmacology: Utilized in the development of CGRP receptor antagonists.
Industrial Applications: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2 involves its interaction with the CGRP receptor . This peptide binds to the receptor, leading to the activation of downstream signaling pathways that result in vasodilation and modulation of pain signals. The primary molecular targets include the CGRP receptor and associated G-proteins.
Comparison with Similar Compounds
AC-Ser-gly-gly-val-val-lys-asn-asn-phe-val-pro-thr-asn-val-gly-ser-lys-ala-phe-NH2: can be compared with other peptides such as:
Taspoglutide: A glucagon-like peptide-1 agonist with a different sequence and function.
Alpha-CGRP (8-37): Another segment of the CGRP with different biological activities.
The uniqueness of This compound lies in its specific sequence and its role in modulating CGRP receptor activity, making it a valuable tool in research and therapeutic development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]butanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H139N25O26/c1-43(2)68(84(135)97-40-66(122)100-60(42-115)82(133)101-52(27-18-20-30-89)76(127)98-47(9)74(125)103-54(73(94)124)33-50-23-14-12-15-24-50)109-81(132)58(37-64(93)120)107-87(138)72(48(10)116)112-83(134)61-29-22-32-113(61)88(139)71(46(7)8)111-80(131)55(34-51-25-16-13-17-26-51)104-78(129)57(36-63(92)119)106-79(130)56(35-62(91)118)105-77(128)53(28-19-21-31-90)102-85(136)70(45(5)6)110-86(137)69(44(3)4)108-67(123)39-95-65(121)38-96-75(126)59(41-114)99-49(11)117/h12-17,23-26,43-48,52-61,68-72,114-116H,18-22,27-42,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H2,93,120)(H2,94,124)(H,95,121)(H,96,126)(H,97,135)(H,98,127)(H,99,117)(H,100,122)(H,101,133)(H,102,136)(H,103,125)(H,104,129)(H,105,128)(H,106,130)(H,107,138)(H,108,123)(H,109,132)(H,110,137)(H,111,131)(H,112,134)/t47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-,69-,70-,71-,72-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXWYGPSWGKXGU-BGLXGWFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CO)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H139N25O26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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